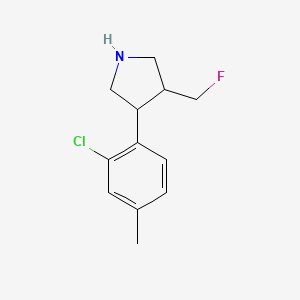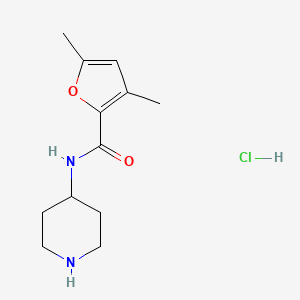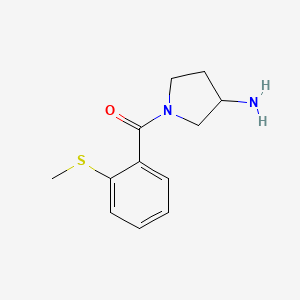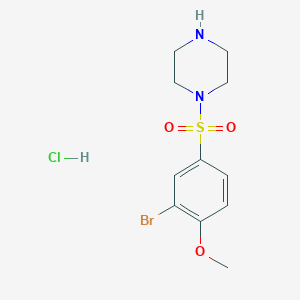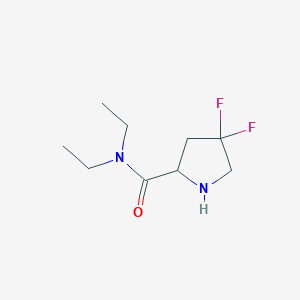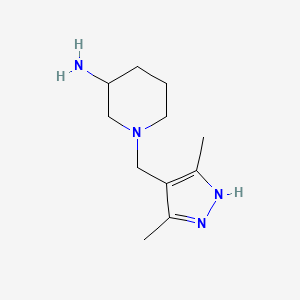
2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one and similar compounds often involves the use of various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt . These compounds are typically prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day .
Molecular Structure Analysis
The molecular structure of this compound is roughly planar . The Cl and CH3 located on the stereogenic carbon exchange each other with occupancy factors in the ratio 0.60:0.40 . The whole crystal is a racemate .
Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular formula of C12H14ClNO2 and a molecular weight of 239.7 g/mol.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of indole derivatives, such as those related to 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one, involves complex chemical reactions that yield compounds with potential biological activities. These synthesized compounds are characterized using various spectroscopic techniques to understand their chemical properties and potential as ligands for metal complex formation, which could be crucial for developing new materials or catalysts (Patel & Patel, 2015).
Biological Activities
Research on derivatives of this compound has shown promising biological activities. For instance, certain compounds exhibit antibacterial and antifungal properties, making them potential candidates for the development of new antimicrobials. The synthesis of novel compounds and their evaluation against various pathogenic microorganisms have led to the identification of derivatives with significant inhibitory effects on bacteria and fungi, highlighting their potential in addressing antimicrobial resistance (Debnath & Ganguly, 2015).
Anticancer Research
The anticancer potential of this compound derivatives has been explored through the synthesis of compounds that demonstrate anti-proliferative effects on cancer cell lines. These studies involve evaluating the cytotoxic efficacy of synthesized compounds in vitro, providing insights into their mechanism of action and potential therapeutic applications in cancer treatment (Karthikeyan et al., 2019).
Molecular Docking and Drug Design
Molecular docking studies of indole derivatives related to this compound have been conducted to understand their interactions with biological targets, such as enzymes or receptors. These studies help in the design and optimization of novel compounds with improved biological activities and specificity, paving the way for the development of new drugs with enhanced efficacy and reduced side effects (Reddy et al., 2022).
Orientations Futures
Given the diverse biological activities of indoline derivatives, there is considerable interest in synthesizing a variety of these compounds and studying their biological activity . Future research could focus on exploring the therapeutic potential of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one and similar compounds in treating various diseases.
Mécanisme D'action
Target of Action
The primary targets of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The specific mode of action for This compound Indole derivatives are known to interact with their targets, causing a variety of changes that result in their biological activities . The exact nature of these interactions would depend on the specific target and the structure of the derivative.
Biochemical Pathways
The biochemical pathways affected by This compound Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exerted.
Result of Action
The molecular and cellular effects of This compound Given the broad range of biological activities associated with indole derivatives , it can be inferred that the effects would be diverse and depend on the specific target and biological activity.
Analyse Biochimique
Cellular Effects
2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives are known to exhibit antiviral, anti-inflammatory, and anticancer activities, which suggest that this compound may have similar effects on cellular processes
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It is believed to exert its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. Indole derivatives have been shown to bind with high affinity to multiple receptors, which can influence various biochemical pathways
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Indole derivatives are generally stable, but their stability can be affected by various factors such as temperature, pH, and exposure to light . Long-term studies are needed to determine the temporal effects of this compound in vitro and in vivo.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Indole derivatives have been shown to exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects It is important to determine the optimal dosage that maximizes the therapeutic benefits while minimizing any toxic effects
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. Indole derivatives are known to influence metabolic flux and metabolite levels, which can have significant effects on cellular function
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its activity. Indole derivatives are known to interact with transporters and binding proteins that facilitate their transport and distribution . The localization and accumulation of this compound within cells can affect its biological activity.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. Indole derivatives are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications
Propriétés
IUPAC Name |
2-chloro-1-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8(13)12(16)14-5-4-10-6-9(7-15)2-3-11(10)14/h2-3,6,8,15H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFWDESSQYHFFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C1C=CC(=C2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



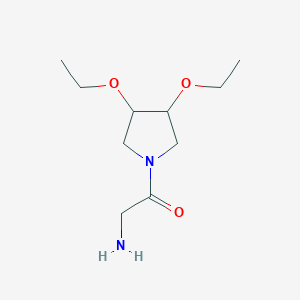

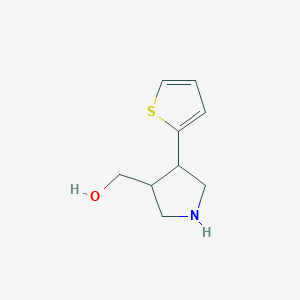
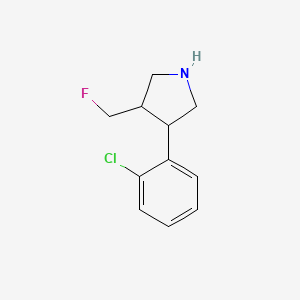
![4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine](/img/structure/B1478313.png)
![6-Methyl-4-propoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478314.png)
